molecular formula C14H15N3O3 B14088696 methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate

methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate

Cat. No.: B14088696
M. Wt: 273.29 g/mol
InChI Key: BDMVKFGPRJYYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl azide and propargyl ester.

    Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction forms the 1,2,3-triazole ring.

    Esterification: The final step involves the esterification of the triazole derivative to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-{(4-methoxyphenyl)imino}-4-(4-nitrophenyl)-4-oxobutanoate
  • Methyl (2Z)-3-(4-methoxyphenyl)acrylate
  • Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Uniqueness

Methyl (2Z)-3-{1-[(4-methoxyphenyl)methyl]-1,2,3-triazol-4-yl}prop-2-enoate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential as a bioactive molecule, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

methyl 3-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]prop-2-enoate

InChI

InChI=1S/C14H15N3O3/c1-19-13-6-3-11(4-7-13)9-17-10-12(15-16-17)5-8-14(18)20-2/h3-8,10H,9H2,1-2H3

InChI Key

BDMVKFGPRJYYJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.